molecular formula C10H21NO2 B12994135 1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol

1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol

Cat. No.: B12994135
M. Wt: 187.28 g/mol
InChI Key: SSELEBPIIYPLDS-UHFFFAOYSA-N
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Description

1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 1-amino-2-butanol under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane derivative.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Saturated cyclopentane derivatives.

    Substitution: Amides, secondary amines.

Scientific Research Applications

1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclobutan-1-ol: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.

    1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.

Uniqueness

1-(((1-Hydroxybutan-2-yl)amino)methyl)cyclopentan-1-ol is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a hydroxyl group and an amino alcohol side chain provides multiple sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

1-[(1-hydroxybutan-2-ylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H21NO2/c1-2-9(7-12)11-8-10(13)5-3-4-6-10/h9,11-13H,2-8H2,1H3

InChI Key

SSELEBPIIYPLDS-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1(CCCC1)O

Origin of Product

United States

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